molecular formula C38H30N10O6S2 B15195957 5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid CAS No. 6949-20-8

5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid

Cat. No.: B15195957
CAS No.: 6949-20-8
M. Wt: 786.8 g/mol
InChI Key: JUBYYWGZHFFWRG-UHFFFAOYSA-N
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Description

5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid typically involves multiple diazotization and coupling reactions. The process begins with the diazotization of 2,4-diamino-5-methylbenzoic acid, followed by successive coupling with various diazonium salts derived from 4-aminobenzenesulfonic acid and other aromatic amines. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediates.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to introduce new substituents.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a model compound in studying azo dye synthesis and degradation.

    Biology: Investigated for its potential as a biological stain due to its intense coloration.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under certain conditions, releasing aromatic amines. These amines can interact with various biological targets, including enzymes and cellular membranes, leading to antimicrobial effects. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-((2,4-Diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)benzenesulfonic acid
  • 2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)benzoic acid

Uniqueness

5-((4-((4-((2,4-Diamino-5-methyl-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)phenyl)diazenyl)phenyl)thio)phenyl)diazenyl)-2-hydroxybenzoic acid is unique due to its multiple azo linkages and the presence of both sulfonic acid and hydroxyl groups. These features contribute to its high solubility, stability, and intense coloration, making it particularly valuable in industrial applications.

Properties

CAS No.

6949-20-8

Molecular Formula

C38H30N10O6S2

Molecular Weight

786.8 g/mol

IUPAC Name

5-[[4-[4-[[2,4-diamino-5-methyl-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]sulfanylphenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C38H30N10O6S2/c1-22-20-33(36(40)37(35(22)39)48-45-24-4-2-23(3-5-24)41-42-27-10-17-31(18-11-27)56(52,53)54)47-44-26-8-15-30(16-9-26)55-29-13-6-25(7-14-29)43-46-28-12-19-34(49)32(21-28)38(50)51/h2-21,49H,39-40H2,1H3,(H,50,51)(H,52,53,54)

InChI Key

JUBYYWGZHFFWRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O)N)N=NC4=CC=C(C=C4)SC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O

Origin of Product

United States

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